molecular formula C9H18N2O2 B13069559 1-(3-Aminopropyl)piperidine-4-carboxylic acid

1-(3-Aminopropyl)piperidine-4-carboxylic acid

Cat. No.: B13069559
M. Wt: 186.25 g/mol
InChI Key: HKFORSWICJXHCV-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with an aminopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(3-aminopropyl)piperidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach involves the use of piperidine-4-carboxylic acid as a starting material, which is then functionalized with an aminopropyl group through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as rhodium complexes to facilitate the cyclization and functionalization reactions . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(3-aminopropyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13)

InChI Key

HKFORSWICJXHCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CCCN

Origin of Product

United States

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